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Executive Summary
Etryptamine, also known as α-ethyltryptamine (AET), is a tryptamine derivative first

synthesized in 1947.[1][2] It was briefly marketed in the early 1960s as an antidepressant

under the brand name Monase by the Upjohn Company.[3][4] Despite showing initial promise

as a "psychic energizer," its clinical use was short-lived.[5][6] The drug was voluntarily

withdrawn from the market shortly after its introduction due to a significant and dangerous side

effect: agranulocytosis, a severe drop in white blood cells.[1][3] Initially believed to function

primarily as a monoamine oxidase inhibitor (MAOI), subsequent research has revealed a more

complex pharmacological profile, identifying it as a potent monoamine releasing agent,

particularly for serotonin.[3][7] This dual mechanism of action likely contributed to both its

antidepressant effects and its potential for abuse, which led to its classification as a Schedule I

controlled substance in the United States in 1994.[1][4] This document provides a detailed

historical and technical overview of etryptamine, from its development and brief clinical

application to its withdrawal and modern pharmacological understanding.
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α-Ethyltryptamine was first synthesized in 1947 by Snyder and Katz.[1] In the late 1950s, the

Upjohn Company began investigating its therapeutic potential, developing the acetate salt,

etryptamine acetate, for clinical use.[1][6] Marketed under the trade name Monase, it was

introduced around 1961 as a novel, non-hydrazine antidepressant.[1][4] During its brief time on

the market, it was administered to over 5,000 patients.[5][6]

Withdrawal from the Market
Monase was withdrawn from the U.S. market by Upjohn in 1962, approximately a year after its

introduction.[1][3] The primary driver for this decision was the emergence of several cases of

idiosyncratic agranulocytosis, a rare but potentially fatal condition characterized by a severe

reduction in neutrophils, a type of white blood cell, which leaves patients highly susceptible to

infection.[3][5] This serious adverse effect rendered the drug's risk-benefit profile unacceptable

for the treatment of depression.[4]

Clinical Data
Clinical studies in the 1960s evaluated etryptamine for its antidepressant efficacy. The typical

therapeutic dosage and observed side effects are summarized below.

Parameter Description

Brand Name Monase[3][4]

Approved Indication Depression[3][4]

Typical Daily Dosage 30–40 mg/day[1][5]

Maximum Explored Dosage
Up to 75 mg/day in depressed patients; 60-300

mg in schizophrenic patients.[1][5]

Reported Therapeutic Effects Antidepressant and "psychic energizer".[1][6]

Commonly Reported Side Effects
Palpitations, nervousness, restlessness,

insomnia, appetite loss, and sedation.[1][3]

Serious Adverse Effects Agranulocytosis (leading to withdrawal).[3][4][5]
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Etryptamine's mechanism of action is multifaceted, involving both inhibition of monoamine

oxidase and the release of monoamine neurotransmitters. This complex profile distinguishes it

from many other antidepressants of its era.

Mechanism of Action
Monoamine Oxidase Inhibition (MAOI): Etryptamine is a reversible inhibitor of monoamine

oxidase A (MAO-A).[1][3] It was initially developed based on this activity, which increases the

synaptic availability of serotonin, norepinephrine, and dopamine by preventing their

breakdown.[7] It demonstrates 50% MAO inhibition at a concentration of 2.6 × 10⁻⁴ M.[1][5]

Monoamine Releasing Agent: More recent research has established that etryptamine is also

a potent serotonin (5-HT), norepinephrine (NE), and dopamine (DA) releasing agent, acting

as a substrate for their respective transporters (SERT, NET, DAT).[3][7][8] Its primary action

is on the serotonin transporter, making it a potent serotonin releasing agent (SRA).[5][7] This

action is similar to that of MDMA and is believed to contribute significantly to its psychoactive

effects.[4][7]

Serotonin Receptor Agonism: Etryptamine also acts as a weak partial agonist at the 5-HT₂A

receptor.[3] The (+)-enantiomer is a partial agonist with an EC₅₀ of 1,250 nM, while the

racemic mixture and the (-)-enantiomer are functionally inactive at this receptor.[3][6]

Quantitative Pharmacology
The following table summarizes the in vitro pharmacological data for etryptamine, highlighting

its potency as a monoamine releasing agent.
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Target Parameter Value

Serotonin Transporter (SERT) EC₅₀ (Release) 23.2 nM[1]

Dopamine Transporter (DAT) EC₅₀ (Release) 232 nM[1]

Norepinephrine Transporter

(NET)
EC₅₀ (Release) 640 nM[1]

Monoamine Oxidase (MAO) IC₅₀ (Inhibition) 260 µM (0.26 mM)[1][3]

5-HT₂A Receptor
EC₅₀ (Agonism, (+)-

enantiomer)
1,250 nM[3][6]

Experimental Protocols
In Vitro Neurotransmitter Release Assay
A common method to determine the monoamine releasing capabilities of a compound like

etryptamine involves using rat brain tissue slices preloaded with radiolabeled

neurotransmitters.

Objective: To quantify the potency (EC₅₀) and efficacy of etryptamine in inducing the release of

serotonin, dopamine, and norepinephrine from presynaptic terminals.

Methodology:

Tissue Preparation: Brain regions rich in the desired monoaminergic neurons (e.g., occipital

cortex for serotonin) are dissected from rats.[5][6] The tissue is then sliced into thin sections

(e.g., 300 µm) using a McIlwain tissue chopper.

Radiolabeling: The brain slices are incubated in a physiological buffer solution containing a

low concentration of a radiolabeled monoamine (e.g., [³H]5-HT for serotonin, [³H]DA for

dopamine, or [³H]NE for norepinephrine).[6] This allows the presynaptic terminals to take up

and store the radiolabeled neurotransmitter.

Superfusion: After incubation, the slices are transferred to a superfusion apparatus. They are

continuously perfused with fresh buffer to establish a stable baseline of spontaneous

radioactive outflow.
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Compound Administration: The slices are then exposed to increasing concentrations of

etryptamine added to the perfusion buffer.

Sample Collection: Fractions of the superfusate are collected at regular intervals (e.g., every

5 minutes) before, during, and after exposure to the drug.

Quantification: The amount of radioactivity in each collected fraction is measured using a

liquid scintillation counter. The total radioactivity remaining in the tissue is also measured at

the end of the experiment.

Data Analysis: The drug-evoked release is calculated as a percentage of the total

radioactivity present in the tissue at the time of drug exposure. Concentration-response

curves are generated, and EC₅₀ values (the concentration of the drug that produces 50% of

the maximal effect) are calculated to determine potency.

Visualizations
Signaling and Logical Pathways
The following diagrams illustrate the mechanism of action of etryptamine and the logical

progression leading to its withdrawal.
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Caption: Etryptamine's dual mechanism at the presynaptic terminal.
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Caption: Workflow for an in vitro neurotransmitter release assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Etryptamine (α-Ethyltryptamine): A Historical and
Pharmacological Review of a Withdrawn Antidepressant]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1671773#historical-context-of-
etryptamine-as-a-withdrawn-antidepressant]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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